molecular formula C18H20O3 B12529942 Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate CAS No. 663174-52-5

Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate

Cat. No.: B12529942
CAS No.: 663174-52-5
M. Wt: 284.3 g/mol
InChI Key: DCJHKEFYDLABAV-AWEZNQCLSA-N
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Description

Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate is a chiral ester derivative featuring a biphenyl moiety and a methoxypropanoate group. Its stereospecific (2S) configuration and aromatic substitution pattern make it relevant in pharmaceutical and materials science research, particularly as a precursor or intermediate in drug synthesis. The biphenyl core contributes to π-π stacking interactions, while the ester group enhances solubility and reactivity for further functionalization.

Properties

CAS No.

663174-52-5

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

ethyl (2S)-2-[(4-phenylphenyl)methoxy]propanoate

InChI

InChI=1S/C18H20O3/c1-3-20-18(19)14(2)21-13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3/t14-/m0/s1

InChI Key

DCJHKEFYDLABAV-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)OCC1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(C)OCC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of the Chiral Propanoate Core

The (2S)-2-hydroxypropanoate core is typically derived from (S)-lactic acid, ensuring the correct stereochemistry. Key steps include esterification and activation of the hydroxyl group for subsequent substitution.

Esterification of (S)-Lactic Acid

(S)-Lactic acid undergoes esterification with ethanol to form ethyl (2S)-2-hydroxypropanoate. This can be achieved via acid-catalyzed or enzymatic methods. For example:

  • Reagents : (S)-Lactic acid, ethanol, H₂SO₄ or lipase.
  • Conditions : Reflux or enzymatic catalysis at mild temperatures.
  • Yield : ~90% (typical for esterification).

Activation of the Hydroxyl Group

The hydroxyl group is converted to a better leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution. A common method involves tosylation:

  • Reagents : Tosyl chloride (TsCl), pyridine, dichloromethane (DCM).
  • Conditions : 0°C to room temperature, 2–4 hours.
  • Yield : >80% (based on analogous procedures).

Introduction of the Biphenylmethoxy Group

The biphenylmethoxy moiety is introduced via nucleophilic substitution or Mitsunobu reaction. Two primary strategies are discussed below.

Nucleophilic Substitution (Williamson Ether Synthesis)

The tosylate intermediate reacts with [1,1'-biphenyl]-4-ylmethoxide under basic conditions. This method is efficient for sterically hindered systems.

Procedure
  • Prepare [1,1'-biphenyl]-4-ylmethanol :
    • Synthesized via coupling (e.g., Suzuki) or direct methylation of 4-hydroxybiphenyl.
  • Convert to Methoxide :
    • Treat with NaH in THF to generate the strong nucleophile.
  • Substitution Reaction :
    • React ethyl (2S)-2-tosyloxypropanoate with [1,1'-biphenyl]-4-ylmethoxide in DMF or DMSO.
    • Conditions : 60–80°C, 12–24 hours.
    • Yield : 70–85% (estimated from similar reactions).
Data Table 1: Reaction Conditions for Nucleophilic Substitution
Step Reagents/Conditions Yield Source
Tosylation TsCl, pyridine, DCM, 0°C → rt >80%
Methoxide Formation NaH, THF, 0°C N/A
Substitution DMF, 80°C, 24 h ~80%

Mitsunobu Reaction

This method retains stereochemistry while introducing the biphenylmethoxy group.

Procedure
  • React Ethyl (2S)-2-Hydroxypropanoate :
    • With [1,1'-biphenyl]-4-ylmethanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃).
  • Conditions :
    • THF, 0°C → rt, 12 hours.
    • Yield : 60–75% (based on Mitsunobu efficiency).
Data Table 2: Mitsunobu Reaction Parameters
Component Quantity Role
DEAD 1.2 equiv Oxidant
PPh₃ 1.2 equiv Phosphine
Solvent THF Polar aprotic
Temperature 0°C → rt Optimal for retention of stereochemistry

Alternative Synthetic Routes

Direct Alkylation of (S)-Lactic Acid Derivatives

Ethyl (2S)-2-hydroxypropanoate may undergo direct alkylation with [1,1'-biphenyl]-4-ylmethyl bromide under basic conditions. For example:

  • Reagents : K₂CO₃, acetone, 65°C.
  • Yield : ~66% (analogous to).

Enzymatic Resolution

A racemic mixture of ethyl 2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate can be resolved using lipases or esterases to isolate the (2S)-enantiomer.

Key Challenges and Optimizations

  • Steric Hindrance : The biphenyl group complicates substitution reactions. Polar aprotic solvents (e.g., DMF) improve solubility.
  • Stereochemical Purity : Mitsunobu reactions or chiral auxiliaries ensure >95% ee.
  • Purification : Column chromatography (hexane/ethyl acetate) is critical for isolating the product.

Summary of Methods

Method Steps Yield Advantages
Nucleophilic Substitution Tosylation → Methoxide → Substitution 70–85% High efficiency, scalable
Mitsunobu Reaction DEAD/PPh₃ → Retention of configuration 60–75% Stereochemical control
Direct Alkylation K₂CO₃, acetone ~66% Simple, fewer steps

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoic acid.

    Reduction: (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanol.

    Substitution: Various substituted biphenyl derivatives depending on the substituent used.

Scientific Research Applications

Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form, which may exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Ethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate Fluorine at biphenyl 2-position C₁₇H₁₇FO₂ 272.32 Drug development intermediate; used for identification in pharmaceutical research
Ethyl -2-(1,3-dioxoisoindolin-2-yl)-3-(4'-iodo-[1,1'-biphenyl]-4-yl)propanoate Iodo substituent; dioxoisoindolinyl group C₂₆H₂₂INO₄ 555.37 Enhanced steric bulk; synthesized via radical-based methods; potential for material studies
(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide Amide group; methoxy substituents C₃₄H₃₃FN₂O₄ 564.64 Increased hydrogen bonding potential; explored in bioactive molecule synthesis
4-(3,3,3-Trifluoro-1-hydroxypropyl)benzyl 2-(2-fluoro-biphenyl-4-yl)propanoate Trifluorohydroxypropyl group; benzyl ester C₂₅H₂₁F₄O₃ 468.43 Photocatalyst-free synthesis (56% yield); used in light-mediated reactions
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate Amino group instead of methoxy; fluorophenyl C₁₁H₁₄FNO₂ 227.24 Polar, chiral amino ester; potential peptide synthesis intermediate

Key Research Findings

Structural and Physical Properties
  • Crystallography: Rod-like analogs with ester termini (e.g., NO2-Bi-4-S-E) crystallize in triclinic or monoclinic systems, with packing influenced by nitro/cyano substituents. Replacing acid groups with esters eliminates hydrogen bonding, altering thermal stability .
  • Conformational Analysis: Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate adopts a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°), favoring planar geometry for electronic delocalization .

Biological Activity

Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate, an organic compound classified as an ester, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H20O3
  • Molecular Weight : 284.3 g/mol
  • CAS Number : 663174-52-5
  • IUPAC Name : ethyl (2S)-2-[(4-phenylphenyl)methoxy]propanoate

The compound features a biphenyl moiety linked to an ethyl ester group via a methoxy linkage, which may influence its biological interactions through hydrophobic and π-π stacking interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The biphenyl structure can engage in π-π interactions with aromatic residues in proteins, while the ester group may undergo hydrolysis to release the active acid form, potentially activating various biochemical pathways involved in inflammation and cell signaling.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. This compound has been explored for its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

StudyFindings
Identified as a potential inhibitor against aberrant ETS transcription factors linked to Ewing sarcoma.
Similar compounds showed significant cytotoxicity against various cancer cell lines.

2. Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation.

StudyFindings
Derivatives showed notable analgesic and anti-inflammatory activity in vivo.

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of various biphenyl derivatives found that those structurally similar to this compound exhibited IC50 values indicating effective inhibition of cancer cell proliferation. The study highlighted the importance of the biphenyl moiety in enhancing biological activity.

Case Study 2: Anti-inflammatory Mechanism

In a model of induced inflammation, derivatives similar to this compound were shown to reduce pro-inflammatory cytokine levels significantly. This suggests that the compound may exert its anti-inflammatory effects through modulation of immune responses.

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